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4-(Phenylethynyl)-2-benzofuran-1,3-dione

Regioisomer X-ray crystallography Structural confirmation

4-(Phenylethynyl)-2-benzofuran-1,3-dione (CAS 174629-79-9), also named 4-(2-phenylethynyl)phthalic anhydride, is an aromatic anhydride belonging to the phenylethynyl-substituted isobenzofuran-1,3-dione class. It is synthesized via palladium/copper-catalyzed Sonogashira coupling of phenylacetylene with 4-bromophthalic anhydride.

Molecular Formula C16H8O3
Molecular Weight 248.23 g/mol
CAS No. 174629-79-9
Cat. No. B15414619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylethynyl)-2-benzofuran-1,3-dione
CAS174629-79-9
Molecular FormulaC16H8O3
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=C3C(=CC=C2)C(=O)OC3=O
InChIInChI=1S/C16H8O3/c17-15-13-8-4-7-12(14(13)16(18)19-15)10-9-11-5-2-1-3-6-11/h1-8H
InChIKeyAXMANIZPMQZKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Phenylethynyl)-2-benzofuran-1,3-dione (CAS 174629-79-9) Procurement Guide: Regioisomeric Purity and End-Capping Performance


4-(Phenylethynyl)-2-benzofuran-1,3-dione (CAS 174629-79-9), also named 4-(2-phenylethynyl)phthalic anhydride, is an aromatic anhydride belonging to the phenylethynyl-substituted isobenzofuran-1,3-dione class. It is synthesized via palladium/copper-catalyzed Sonogashira coupling of phenylacetylene with 4-bromophthalic anhydride [1]. The compound serves primarily as a reactive end-capping agent (PEPA) for polyimide oligomers, where the phenylethynyl moiety undergoes thermal crosslinking above 300 °C to form high-glass-transition-temperature thermosets [2]. This specific regioisomer (4-substituted) is structurally distinct from the more widely cited 5-substituted isomer (CAS 119389-05-8) and is documented as a key component in U.S. Patent 5,681,967 for controlled-molecular-weight phenylethynyl-terminated imide oligomers (PETIs) [3].

Why Generic 'Phenylethynylphthalic Anhydride' Cannot Substitute 4-(Phenylethynyl)-2-benzofuran-1,3-dione (CAS 174629-79-9)


The term 'phenylethynylphthalic anhydride' is applied inconsistently across the supply chain, frequently denoting the 5-substituted isomer (CAS 119389-05-8) rather than the 4-substituted isomer (CAS 174629-79-9) [1]. These two regioisomers are not interchangeable: the position of the phenylethynyl group relative to the anhydride carbonyls dictates the electronic environment of the reactive anhydride functionality, the crystallographic packing, and the melt viscosity profile of the resulting end-capped oligomers [2]. Procurement of the incorrect regioisomer risks batch-to-batch irreproducibility in polyimide processing windows and final thermoset properties. The 4-substituted isomer is specifically claimed in U.S. Patent 5,681,967 as the active end-capping structure for PETI systems, while the 5-substituted isomer dominates commercial catalog listings under the same trivial name [3]. Without CAS-level verification, substitution introduces an uncontrolled variable in both research and production-scale polyimide manufacturing.

Quantitative Differentiation Evidence for 4-(Phenylethynyl)-2-benzofuran-1,3-dione (CAS 174629-79-9)


Regioisomeric Identity Confirmed by X-Ray Crystallography: 4- vs. 5-Substituted Isomer

The crystal structure of the 4-substituted isomer (CAS 174629-79-9) was determined by single-crystal X-ray diffraction, confirming the phenylethynyl group is attached at the 4-position of the isobenzofuran-1,3-dione ring system. The molecule is nearly planar within 0.2 Å, with a torsion angle C(4)–C(7)–C(8)–C(9) of –179(2)° [1]. In contrast, the 5-substituted isomer (CAS 119389-05-8) crystallizes with a phenyl-isobenzofuran dihedral angle of 6.70(10)° [2]. The distinct InChI Keys (AXMANIZPMQZKTG for the 4-isomer vs. UPGRRPUXXWPEMV for the 5-isomer) and differing unit-cell packing—centrosymmetric dimers via C–H···O hydrogen bonds in the 5-isomer versus van der Waals-dominated packing in the 4-isomer [1][2]—provide unambiguous identity verification. This structural distinction is critical for quality control during procurement, as the two regioisomers share the same molecular formula (C₁₆H₈O₃), molecular weight (248.24 g/mol), and trivial name.

Regioisomer X-ray crystallography Structural confirmation

End-Capping Curing Window: Phenylethynyl-Terminated Polyimides vs. Unsubstituted Acetylene-Terminated Polyimides

Polyimide oligomers end-capped with 4-phenylethynylphthalic anhydride (PEPA) cure at 380–420 °C, which is 30–100 °C higher than unsubstituted acetylene-endcapped polyimides that typically cure at 250–350 °C [1][2]. This higher cure onset widens the melt-processing window and reduces premature crosslinking during composite fabrication. The phenylethynyl group shows no appreciable exothermic reaction below 300 °C, enabling stable melt viscosities for several hours at 210–275 °C [3]. After thermal cure at 300–350 °C, the PEPA-endcapped resins achieve gel contents of up to 98% and glass transition temperatures (Tg) exceeding 300 °C, with some formulations reaching Tg values as high as 405 °C [1][4].

Polyimide End-capping Curing temperature Processing window

Synthesis Yield Benchmark: Sonogashira Route to 4-PEPA vs. Alternative Synthetic Pathways

The 4-substituted PEPA (CAS 174629-79-9) can be synthesized from 4-bromophthalic acid—rather than 4-bromophthalic anhydride—via hydrolysis and bromination of phthalic anhydride, followed by Sonogashira coupling with phenylacetylene and subsequent dehydration. This route delivers 4-phenylethynylphthalic anhydride in 76% overall yield [1]. The 5-substituted isomer (CAS 119389-05-8) is conventionally prepared by direct Pd-coupling of phenylacetylene with 4-bromophthalic anhydride in triethylamine, with yields typically in the 65–80% range but requiring anhydrous conditions and careful stoichiometric control to avoid bis-addition byproducts [2]. The 4-isomer route via the diacid intermediate is patent-documented and offers a crystalline intermediate (4-phenylethynylphthalic acid) that facilitates purification before the final dehydration step [1].

Synthesis Sonogashira coupling Yield 4-bromophthalic acid

Thermal Stability of Cured PEPA-Polyimides: 5% Weight Loss Temperature in TGA

Thermally cured PEPA-endcapped polyimide films exhibit no weight loss below 300 °C in air or nitrogen, with 5% weight loss occurring at approximately 522 °C as measured by TGA at a heating rate of 2.5 °C/min [1]. In a separate study on hyperbranched polyimides (HBPIs), the 5% weight loss temperatures of linear uncured polymers were in the range of 548–571 °C; after crosslinking, endcapped HBPIs achieved 5% weight loss temperatures of 600–601 °C [2]. These values position PEPA-based thermosets among the most thermally stable addition-type polyimides, with long-term thermal stability demonstrated at 180 °C and only minor degradation at 240 °C over extended aging [3].

Thermogravimetric analysis Thermal stability Polyimide 5% weight loss

Melt Viscosity Stability Enabling Transfer Molding: PEPA vs. First-Generation Ethynyl Systems

PEPA-terminated imide oligomer mixtures exhibit low melt viscosities that remain stable for several hours at 210–275 °C, a direct consequence of the phenylethynyl group's thermal latency below 300 °C [1]. This contrasts with ethynyl-terminated Thermid-type resins, which can undergo viscosity increases due to premature crosslinking within the same temperature window. The patent literature further reports that the tensile properties of cured PEPA-polyimide films include tensile strengths of 15.3–20.2 ksi, tensile moduli of 407–463 ksi, and break elongations of 5–69% at 23 °C, with retained mechanical integrity at 177 °C (tensile strength 8.6–12.2 ksi, modulus 293–344 ksi, elongation 17–83%) [2].

Melt viscosity Transfer molding Processability Oligomer

Substituent Electronic Effects on Cure Kinetics: 4-PEPA vs. Electron-Withdrawing Group-Modified PEPAs

A 1994 study compared unsubstituted 4-PEPA with four substituted PEPA derivatives bearing electron-withdrawing groups (EWGs) as end-capping agents for the same imide oligomer backbone (1,4-diaminobenzene + 6FDA dianhydride). The oligomers end-capped with EWG-substituted PEPAs started to cure at lower temperatures and exhibited faster cure rates, as evidenced by a more rapid rise in Tg during isothermal cure experiments [1]. This demonstrates that the unsubstituted 4-PEPA (the target compound) provides a baseline, moderate cure profile that can be tuned by substituent selection, giving formulators a predictable starting point. The cured resin from the unsubstituted 4-PEPA oligomer (calculated Mn = 4200 g/mol) displayed moderate high-temperature adhesive strength [1].

Cure kinetics Electron-withdrawing group Crosslinking rate Tg rise

High-Value Application Scenarios for 4-(Phenylethynyl)-2-benzofuran-1,3-dione (CAS 174629-79-9)


Synthesis of Controlled-Molecular-Weight PETI Oligomers for Aerospace Composite Matrices

The compound is the end-capping agent specified in U.S. Patent 5,681,967 for preparing phenylethynyl-terminated imide (PETI) oligomers with controlled molecular weight [1]. These oligomers are cured at 300–350 °C to form void-free thermoset matrices with Tg >300 °C, tensile strengths of 15.3–20.2 ksi at 23 °C, and fracture toughness (K₁c) of 2760–3529 psi·in¹/² [1]. The wide processing window (melt viscosity stable for hours at 210–275 °C) makes this system suitable for resin transfer molding (RTM) of complex aerospace structural composites.

High-Temperature Adhesive Formulations with Thermo-Oxidative Stability at 371 °C

Imide oligomers end-capped with unsubstituted 4-PEPA and cured to a network structure display good thermo-oxidative stability at 371 °C, as demonstrated by isothermal aging studies [2]. The cured resin from a 4-PEPA-endcapped oligomer (Mn ~4200 g/mol) exhibits moderate high-temperature adhesive strength, suitable for bonding titanium and carbon-fiber-reinforced polymer (CFRP) components in high-speed aircraft and spacecraft thermal protection systems.

Development of Transfer-Molding-Grade Phenylethynyl Resins for Microelectronics Packaging

The thermal latency of the phenylethynyl group below 300 °C enables formulation of imide compound mixtures with phthalic anhydride that exhibit low, stable melt viscosities [3]. These mixtures are processable by transfer molding at 210–275 °C and yield crosslinked polyimides with 5% weight loss temperatures exceeding 520 °C, making them candidates for wafer-level dielectric layers, passivation coatings, and high-reliability encapsulants in power electronics.

Synthesis of Hyperbranched Polyimides with Tunable Melt Viscosity and Enhanced Cured-State Thermal Stability

4-PEPA serves as the benchmark end-capper for hyperbranched polyimide (HBPI) architectures [4]. When used to terminate HBPIs, the resulting materials show a pronounced increase in 5% weight loss temperature from 548–571 °C (uncured) to 600–601 °C (cured), while maintaining lower melt viscosity than linear analogs of comparable molecular weight. This property combination is valuable for injection-molded high-temperature thermoplastic composites and additive manufacturing of polyimide parts.

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